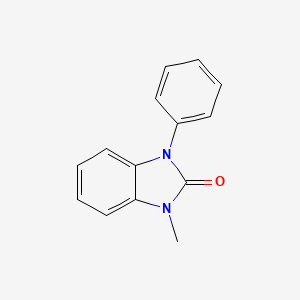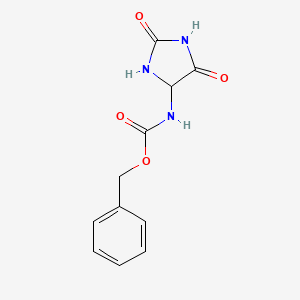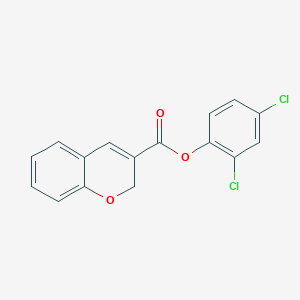
2,4-Dichlorophenyl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have significant importance in various fields such as pharmaceuticals, materials science, and organic synthesis . The compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a 2H-chromene-3-carboxylate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the use of a three-component reaction where a chromene derivative is reacted with a dichlorophenyl compound under specific conditions . Catalysts such as lipase in ionic liquids have been employed to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2,4-Dichlorophenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochromenes, and various substituted phenyl derivatives .
科学的研究の応用
2,4-Dichlorophenyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,4-Dichlorophenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
2H-chromene-3-carboxylate: A parent compound with similar structural features but lacking the dichlorophenyl group.
4H-chromene derivatives: Compounds with a different arrangement of the chromene ring but similar biological activities.
Uniqueness
2,4-Dichlorophenyl 2H-chromene-3-carboxylate is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential therapeutic applications compared to other chromene derivatives .
特性
分子式 |
C16H10Cl2O3 |
|---|---|
分子量 |
321.2 g/mol |
IUPAC名 |
(2,4-dichlorophenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H10Cl2O3/c17-12-5-6-15(13(18)8-12)21-16(19)11-7-10-3-1-2-4-14(10)20-9-11/h1-8H,9H2 |
InChIキー |
KDSMWXSPGVMAGS-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


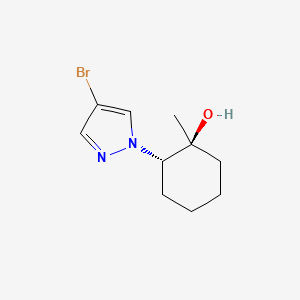
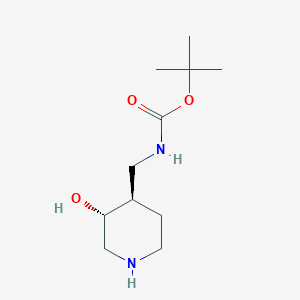
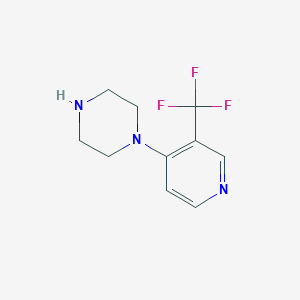
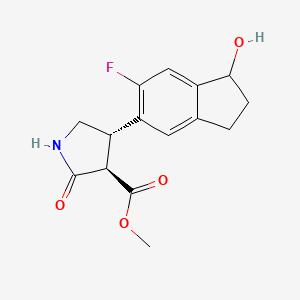
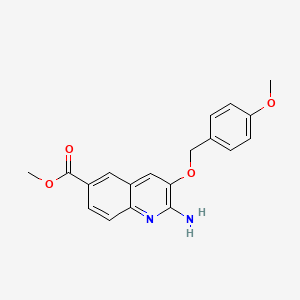
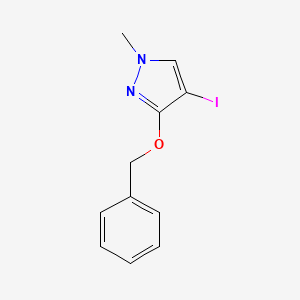
![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)

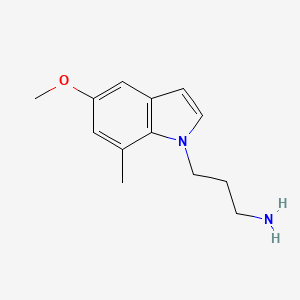
![6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)
